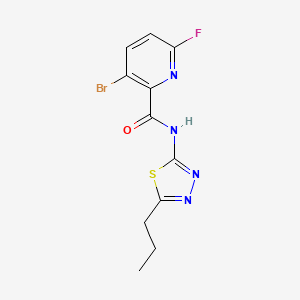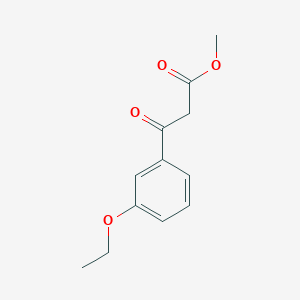
3-(Difluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)pyridin-2-amine: is an organic compound with the molecular formula C6H6F2N2 It is a derivative of pyridine, where the pyridine ring is substituted with a difluoromethyl group at the third position and an amine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Minisci-type radical chemistry , which is best applied to heteroaromatics like pyridine . This method involves the use of difluoromethylation reagents to introduce the difluoromethyl group under specific reaction conditions.
Industrial Production Methods: Industrial production of 3-(Difluoromethyl)pyridin-2-amine may involve the use of metal-based methods that can transfer the difluoromethyl group to the pyridine ring in both stoichiometric and catalytic modes . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl and amine groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine derivatives, while substitution reactions can introduce new functional groups into the pyridine ring.
Scientific Research Applications
Chemistry: 3-(Difluoromethyl)pyridin-2-amine is used as a building block in organic synthesis.
Biology and Medicine: In the pharmaceutical industry, this compound is explored for its potential as a drug candidate. The presence of the difluoromethyl group can enhance the biological activity and metabolic stability of drug molecules .
Industry: The compound is also used in the agrochemical industry for the development of pesticides and herbicides. Its unique properties make it effective in protecting crops from pests and diseases .
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)pyridin-2-amine depends on its specific application. In the context of pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The difluoromethyl group can influence the compound’s binding affinity and selectivity towards its targets, enhancing its overall efficacy.
Comparison with Similar Compounds
3-(Trifluoromethyl)pyridin-2-amine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.
2-(Difluoromethyl)pyridin-3-amine: The position of the difluoromethyl group is different, which can affect the compound’s reactivity and applications.
Uniqueness: 3-(Difluoromethyl)pyridin-2-amine is unique due to the specific positioning of the difluoromethyl and amine groups on the pyridine ring.
Properties
IUPAC Name |
3-(difluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDIJFDISUBYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide](/img/structure/B2667763.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2667764.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2667766.png)


![Tert-butyl 3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2667771.png)

![2-Cyano-3-[3-ethoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)phenyl]prop-2-enamide](/img/structure/B2667773.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2667777.png)
![1-[(2-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2667778.png)

![N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2667780.png)
